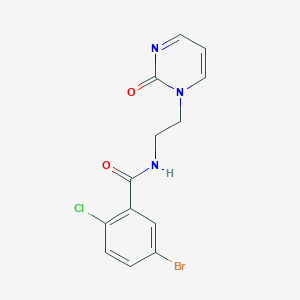

5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClN3O2/c14-9-2-3-11(15)10(8-9)12(19)16-5-7-18-6-1-4-17-13(18)20/h1-4,6,8H,5,7H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKWEWXPPXFWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.

Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

Pyrimidine Ring Formation: Construction of the pyrimidine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural and Functional Differences

- Pyrimidinone vs. Coumarin derivatives are often explored in imaging, whereas pyrimidinones are linked to enzymatic inhibition.

- Side Chain Modifications : The 2-oxopyrimidinyl ethyl chain in the target compound contrasts with isoxazole () or thiazole () side chains, which may alter pharmacokinetics (e.g., metabolic stability).

Pharmacological Implications

- However, the absence of a piperidine ring may reduce blood-brain barrier penetration.

Biological Activity

5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a benzamide core with halogen substitutions and a pyrimidine moiety, which are known to influence biological activity.

Research indicates that compounds similar to 5-bromo-2-chloro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of specific enzymes involved in cancer progression and metabolic disorders.

- Modulation of Cell Signaling Pathways : These compounds can affect pathways such as apoptosis and cell proliferation, particularly in pancreatic β-cells under stress conditions.

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives often correlates with their structural features. For instance:

- Substituents on the Benzene Ring : The presence and position of halogen atoms (e.g., bromine and chlorine) can enhance or reduce the compound's potency against specific targets.

- Pyrimidine Linkage : The incorporation of pyrimidine rings has been shown to improve solubility and bioavailability, which are critical for therapeutic efficacy.

Case Study 1: Pancreatic β-cell Protection

A study published in PMC7245055 explored the protective effects of similar benzamide compounds against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings indicated that certain derivatives could significantly reduce cell death induced by ER stressors like thapsigargin and brefeldin A. The compound WO5m , a related analog, exhibited an EC50 value of 0.1 µM, demonstrating potent protective effects against apoptosis in these cells .

Case Study 2: Antifungal Activity

Another investigation into benzamide derivatives revealed their antifungal properties against various pathogens. Compounds with similar structures showed moderate inhibitory activities against Fusarium graminearum and Botrytis cinerea, highlighting their potential as agricultural fungicides. For instance, a related compound achieved an EC50 of approximately 11.61 µg/mL against Sclerotinia sclerotiorum, indicating promising antifungal activity .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Type | EC50 Value |

|---|---|---|---|

| WO5m | β-cell protection | INS-1 pancreatic cells | 0.1 µM |

| 7h | Antifungal | Sclerotinia sclerotiorum | 11.61 µg/mL |

| 7e | Antifungal | Fusarium graminearum | 40–45% inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.